Cas no 505-66-8 (1,4-diazepane)
1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- Homopiperazine
- 1,4-DIAZEPANE
- 1,4-PERHYDRODIAZEPINE
- 2,3,4,5,6,7-HEXAHYDRO-1H-1,4-DIAZEPINE
- HEXAHYDRO-1,4-DIAZEPINE
- HEXAHYDRO-1H-1,4-DIAZEPINE
- HPRZ
- PERHYDRO-1,4-DIAZEPINE
- TIMTEC-BB SBB004367
- 1H-1,4-Diazepine, hexahydro-
- hexahydro-1h-4-diazepine
- Trimethyleneethylenediamine
- 1,4-Diazacycloheptane~Hexahydro-1,4-diazepine
- [1H]-1,4-Azepine, hexahydro
- 1,4-DIAZACYCLOHEPTANE
- 1,4-Diazacycloheptane,2,3,4,5,6,7-Hexahydro-1H-1,4-diazepine
- hexahydro-4H-1,4-diazepine
- High-piperazine
- HOJNEYSUCKLEEXTRACT
- Homo-Piperazines
- tetrahydro-1,4-diazepine
- [1,4]Diazepane
- 1,4-diazepan
- Homopiperazine, 98%
- FQUYSHZXSKYCSY-UHFFFAOYSA-N
- 95CL167W8T
- 1,4-diazaperhydroepine
- homopiperzine
- homopiperizine
- Homopiperazine;
- [1.4]diazepan
- [1,4]-diazepane
- PubChem8556
- 1,4-Diazepane #
- Q-101030
- F0001-1316
- NS00032079
- EINECS 208-016-1
- UNII-95CL167W8T
- CS-W007768
- MFCD00006933
- hexahydro-2H-1,4-diazepine
- InChI=1/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H
- Homopiperazine, technical, >=98.0% (NT)
- BCP15067
- AM100887
- BRN 0102711
- H0572
- STR02277
- LF-0555
- AKOS000119722
- FT-0660667
- SCHEMBL34142
- Q27271776
- A828180
- perhydro-[1,4]-diazepine
- 5-23-03-00240 (Beilstein Handbook Reference)
- EN300-19058
- FT-0688601
- DTXSID1060130
- 505-66-8
- 129549-81-1
- F10906
- FT-0600442
- AC-4548
- DB-007557
- DB-291085
- DB-225312
- STL197515
- 1,4-diazepane
-
- MDL: MFCD00006933
- Inchi: 1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2
- InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N
- SMILES: N1CCNCCC1
- BRN: 0102711
Computed Properties
- Exact Mass: 100.10000
- Monoisotopic Mass: 100.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 39.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.5
- Topological Polar Surface Area: 24.1
Experimental Properties
- Color/Form: Powder
- Density: 0.950(lit.)
- Melting Point: 41.0 to 45.0 deg-C
- Boiling Point: 167°C
- Flash Point: Fahrenheit: 141.8 ° f
Celsius: 61 ° c - Refractive Index: 1.4378 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 24.06000
- LogP: 0.22690
- Sensitiveness: Air Sensitive & Hygroscopic
- Solubility: Not determined
1,4-diazepane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H311,H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3259 8/PG 2
- WGK Germany:1
- Hazard Category Code: 21-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:3-10-23
- RTECS:HM3850000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Safety Term:8
- Packing Group:III
- Risk Phrases:R21; R34
- Packing Group:III
- Hazard Level:8
1,4-diazepane Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80361-5mg |
Homopiperazine |
505-66-8 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| Fluorochem | 021581-1g |
Homopiperazine |
505-66-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021581-5g |
Homopiperazine |
505-66-8 | 97% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 021581-25g |
Homopiperazine |
505-66-8 | 97% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 021581-100g |
Homopiperazine |
505-66-8 | 97% | 100g |
£78.00 | 2022-03-01 | |
| Chemenu | CM121868-1000g |
Homopiperazine |
505-66-8 | 98% | 1000g |
$1680 | 2021-08-06 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH9309-25g |
1,4-diazepane |
505-66-8 | ≥98% | 25g |
¥400元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH9309-5g |
1,4-diazepane |
505-66-8 | ≥98% | 5g |
¥120元 | 2023-09-15 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29617-5g |
1,4-diazepane |
505-66-8 | 99% | 5g |
¥92 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29617-25g |
1,4-diazepane |
505-66-8 | 99% | 25g |
¥248 | 2023-09-19 |
1,4-diazepane Suppliers
1,4-diazepane Related Literature
-
Muniyandi Sankaralingam,Prabha Vadivelu,Mallayan Palaniandavar Dalton Trans. 2017 46 7181
-
Ramasamy Mayilmurugan,Muniyandi Sankaralingam,Eringathodi Suresh,Mallayan Palaniandavar Dalton Trans. 2010 39 9611
-
Natarajan Saravanan,Muniyandi Sankaralingam,Mallayan Palaniandavar RSC Adv. 2014 4 12000
-
Muniyandi Sankaralingam,Mallayan Palaniandavar Dalton Trans. 2014 43 538
-
Muniyandi Sankaralingam,Mallayan Palaniandavar Dalton Trans. 2014 43 538
Additional information on 1,4-diazepane
Professional Introduction to Compound with CAS No. 505-66-8 and Product Name: 1,4-diazepane
The compound with the CAS number 505-66-8 is a well-documented chemical entity in the pharmaceutical and biochemical industries. Its molecular structure corresponds to 1,4-diazepane, a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This configuration imparts unique electronic and steric properties, making it a versatile scaffold for various chemical modifications and biological applications.
1,4-diazepane has garnered significant attention in recent years due to its potential as a precursor in the synthesis of pharmacologically active molecules. The nitrogen-rich nature of this compound allows for facile functionalization, enabling the development of derivatives with tailored biological activities. Researchers have explored its utility in creating novel therapeutic agents, particularly in the realms of central nervous system (CNS) disorders and inflammatory conditions.
Recent studies have highlighted the role of 1,4-diazepane derivatives in modulating neurotransmitter systems. For instance, modifications at the 2- and 5-positions of the ring have yielded compounds with inhibitory effects on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). These enzymes are critical in regulating mood and pain perception, respectively, making such derivatives promising candidates for treating depression and neuropathic pain.
In addition to its pharmacological applications, 1,4-diazepane has been investigated for its role in material science. The compound's ability to form stable complexes with metal ions has led to its use in catalytic systems and as a ligand in coordination chemistry. These applications leverage the electron-rich environment provided by the nitrogen atoms, facilitating interactions with transition metals and enhancing catalytic efficiency.
The synthesis of 1,4-diazepane derivatives has been optimized through various methodologies, including cyclization reactions and nucleophilic substitutions. Advances in green chemistry have also influenced synthetic routes, emphasizing solvent-free conditions and catalytic processes that minimize environmental impact. Such innovations align with the broader goal of sustainable pharmaceutical manufacturing.
Biologically, 1,4-diazepane derivatives have shown promise in preclinical models as inhibitors of bacterial enzymes. The structural motif is capable of mimicking natural substrates, thereby interfering with essential bacterial metabolic pathways. This has opened up avenues for developing novel antibiotics targeting resistant strains, addressing a critical global health challenge.
Moreover, the compound's interaction with biological targets has been studied using computational chemistry techniques. Molecular docking simulations have revealed that 1,4-diazepane derivatives can bind to specific pockets on proteins involved in cancer progression. These findings have guided the design of targeted therapies aimed at disrupting oncogenic signaling networks.
The versatility of 1,4-diazepane extends to its role as an intermediate in agrochemical formulations. Derivatives of this compound have demonstrated efficacy as plant growth regulators and pest deterrents. By modulating plant hormone pathways or disrupting insect nervous systems, these derivatives contribute to sustainable agriculture practices.
Future research directions for 1,4-diazepane include exploring its potential in nanotechnology applications. The compound's ability to self-assemble into ordered structures suggests its utility in forming nanocontainers for drug delivery or as components in electronic materials. Such interdisciplinary approaches highlight the broad impact of heterocyclic chemistry on modern science.
In conclusion, the compound with CAS No. 505-66-8 represents a valuable chemical entity derived from 1,4-diazepane. Its diverse applications span pharmaceuticals, materials science, agriculture, and nanotechnology, underscoring its significance in advancing scientific knowledge and industrial innovation. Continued exploration of its derivatives promises further breakthroughs across multiple domains.
505-66-8 (1,4-diazepane) Related Products
- 295-37-4(1,4,8,11-Tetraazacyclotetradecane)
- 29783-72-0(1,4,7,10,13-Pentaazacyclohexadecane)
- 62497-72-7(4,7,10,13-Tetraazahexadecane-1,16-diamine)
- 10563-26-5(N1,N1'-(Ethane-1,2-diyl)bis(propane-1,3-diamine))
- 4741-99-5(N,N'-Bis(2-aminoethyl)-1,3-propanediamine)
- 295-14-7(1,4,7,10-Tetraazacyclotridecane)
- 13531-52-7(N-(2-Aminoethyl)-1,3-propanediamine)
- 15439-16-4(1,4,8,12-Tetraazacyclopentadecane)
- 128364-91-0(3-(2-Aminoethylamino)propylamine)
- 56575-49-6(1,4,7-Triazecine, decahydro-)